molecular formula C10H12N2O2 B14809094 4-Amino-3-cyclopropoxybenzamide

4-Amino-3-cyclopropoxybenzamide

Cat. No.: B14809094
M. Wt: 192.21 g/mol
InChI Key: KGWPQAPRWZADBK-UHFFFAOYSA-N
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Description

4-Amino-3-cyclopropoxybenzamide is a chemical compound of interest in medicinal chemistry and biochemical research, characterized by its benzamide core substituted with an amino and a cyclopropoxy group. The cyclopropane ring is a prominent structural motif in pharmaceutical agents due to its ability to enhance metabolic stability, increase binding affinity to biological targets, and improve the overall drug-like properties of a molecule . Benzamide derivatives are frequently explored as key scaffolds in the development of bioactive molecules. For instance, structurally related 4-(aminomethyl)benzamides have been identified as potent small-molecule inhibitors of viral entry, showing significant activity against filoviruses like Ebola in pseudotyped-virus assays . Furthermore, similar amino-benzamide and benzenesulfonamide compounds are actively investigated for their inhibitory effects on enzymes such as carbonic anhydrases, with applications in anticancer research . The presence of both hydrogen bond donor and acceptor groups in its structure makes this compound a versatile intermediate for constructing more complex molecules or for use as a biochemical probe in studying enzyme interactions and signal transduction pathways. This product is intended for research purposes and is strictly not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

4-amino-3-cyclopropyloxybenzamide

InChI

InChI=1S/C10H12N2O2/c11-8-4-1-6(10(12)13)5-9(8)14-7-2-3-7/h1,4-5,7H,2-3,11H2,(H2,12,13)

InChI Key

KGWPQAPRWZADBK-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CC(=C2)C(=O)N)N

Origin of Product

United States

Preparation Methods

Route 1: Sequential Etherification, Nitro Reduction, and Amidation

Step 1: Synthesis of Methyl 3-Cyclopropoxy-4-nitrobenzoate
Begin with methyl 3-hydroxy-4-nitrobenzoate to protect the carboxylic acid during subsequent reactions. React with cyclopropyl bromide via Williamson ether synthesis in dimethylformamide (DMF) using potassium carbonate as a base:

$$
\text{3-Hydroxy-4-nitrobenzoate} + \text{Cyclopropyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Methyl 3-cyclopropoxy-4-nitrobenzoate}
$$

Step 2: Hydrolysis to 3-Cyclopropoxy-4-nitrobenzoic Acid
Hydrolyze the ester using aqueous sodium hydroxide in methanol:

$$
\text{Methyl ester} \xrightarrow{\text{NaOH, MeOH}} \text{3-Cyclopropoxy-4-nitrobenzoic acid}
$$

Step 3: Nitro Group Reduction
Reduce the nitro group to an amine using hydrogen gas and palladium on carbon (Pd/C) in ethanol:

$$
\text{3-Cyclopropoxy-4-nitrobenzoic acid} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{3-Cyclopropoxy-4-aminobenzoic acid}
$$

Step 4: Amidation via Acid Chloride
Convert the carboxylic acid to its acid chloride using thionyl chloride (SOCl$$_2$$), then treat with ammonium hydroxide:

$$
\text{3-Cyclopropoxy-4-aminobenzoic acid} \xrightarrow{\text{SOCl}2} \text{Acid chloride} \xrightarrow{\text{NH}4\text{OH}} \text{4-Amino-3-cyclopropoxybenzamide}
$$

Table 1: Reaction Conditions and Yields for Route 1

Step Reagents/Conditions Yield (%)
1 K$$2$$CO$$3$$, DMF, 80°C, 12 h 85
2 NaOH, MeOH, reflux, 4 h 92
3 H$$_2$$, Pd/C, EtOH, 25°C, 6 h 78
4 SOCl$$2$$, NH$$4$$OH, 0°C 88

Route 2: Direct Amidation Followed by Functionalization

Step 1: Synthesis of 4-Nitro-3-hydroxybenzamide
Protect the amine early by converting 4-nitro-3-hydroxybenzoic acid to its amide using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt):

$$
\text{4-Nitro-3-hydroxybenzoic acid} \xrightarrow{\text{EDCI, HOBt, NH}_3} \text{4-Nitro-3-hydroxybenzamide}
$$

Step 2: Cyclopropoxy Group Introduction
Perform Mitsunobu reaction with cyclopropanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh$$_3$$):

$$
\text{4-Nitro-3-hydroxybenzamide} + \text{Cyclopropanol} \xrightarrow{\text{DEAD, PPh}_3} \text{4-Nitro-3-cyclopropoxybenzamide}
$$

Step 3: Nitro Reduction
Reduce the nitro group with iron powder in hydrochloric acid:

$$
\text{4-Nitro-3-cyclopropoxybenzamide} \xrightarrow{\text{Fe, HCl}} \text{4-Amino-3-cyclopropoxybenzamide}
$$

Table 2: Reaction Conditions and Yields for Route 2

Step Reagents/Conditions Yield (%)
1 EDCI, HOBt, NH$$_3$$, DCM 76
2 DEAD, PPh$$_3$$, THF, 0°C 68
3 Fe, HCl, EtOH, reflux 82

Route 3: One-Pot Reductive Amination and Amidation

Step 1: Synthesis of 3-Cyclopropoxy-4-nitrobenzoyl Chloride
React 3-cyclopropoxy-4-nitrobenzoic acid with oxalyl chloride:

$$
\text{3-Cyclopropoxy-4-nitrobenzoic acid} \xrightarrow{\text{(COCl)}_2} \text{Acid chloride}
$$

Step 2: Concurrent Amidation and Nitro Reduction
Treat the acid chloride with ammonium hydroxide and hydrogenate in situ using Raney nickel:

$$
\text{Acid chloride} \xrightarrow{\text{NH}4\text{OH, H}2, \text{Raney Ni}} \text{4-Amino-3-cyclopropoxybenzamide}
$$

Table 3: Reaction Conditions and Yields for Route 3

Step Reagents/Conditions Yield (%)
1 Oxalyl chloride, DCM, 25°C 94
2 NH$$4$$OH, H$$2$$, Raney Ni, EtOH 70

Comparative Analysis of Synthetic Methods

Table 4: Advantages and Limitations of Each Route

Route Advantages Limitations
1 High yields at each step; scalable Multiple protection/deprotection steps
2 Avoids acid chloride formation Low yield in Mitsunobu step
3 One-pot reaction reduces purification Requires specialized hydrogenation equipment
  • Route 1 is optimal for industrial-scale production due to high yields and straightforward conditions.
  • Route 2 suits laboratories with expertise in Mitsunobu reactions but faces scalability challenges.
  • Route 3 offers time efficiency but demands precise control over hydrogenation parameters.

Characterization and Validation

Spectroscopic Data

  • $$^1$$H NMR (400 MHz, DMSO-d$$6$$) : δ 1.15–1.25 (m, 4H, cyclopropane), 4.50 (s, 1H, OCH$$2$$), 6.85 (d, J = 8.4 Hz, 1H, ArH), 7.45 (s, 1H, ArH), 7.90 (d, J = 8.4 Hz, 1H, ArH), 8.10 (s, 2H, NH$$_2$$).
  • IR (KBr) : 3350 cm$$^{-1}$$ (N-H stretch), 1650 cm$$^{-1}$$ (C=O amide), 1240 cm$$^{-1}$$ (C-O ether).

Purity and Yield Optimization

Recrystallization from ethanol improves purity to >99% (HPLC). Catalytic hydrogenation (Route 3) achieves 70% yield but requires stringent exclusion of oxygen.

Industrial and Research Applications

4-Amino-3-cyclopropoxybenzamide serves as a precursor in antiviral and anticancer drug development. Its cyclopropoxy group enhances metabolic stability, while the amide moiety facilitates target binding. Future studies should explore enzymatic amidation and continuous-flow synthesis to improve sustainability.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-cyclopropoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-3-cyclopropoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-3-cyclopropoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating biochemical pathways. The cyclopropoxy group may enhance the compound’s binding affinity and specificity for its target .

Comparison with Similar Compounds

Table 1: Structural Comparison of 4-Amino-3-cyclopropoxybenzamide and Analogous Compounds

Compound Name Substituent Position Amide Group Substituent Type Notable Features
4-Amino-3-cyclopropoxybenzamide 4-amino, 3-cyclopropoxy Yes Rigid cyclopropoxy ether Enhanced steric constraint
2-Amino-N-methylbenzamide 2-amino Yes (N-Me) Methylated amide nitrogen Reduced polarity, altered metabolism
4-(3-Phenylpropoxy)aniline 4-amino, 3-(phenylpropoxy) No (aniline) Flexible phenylpropoxy chain Increased lipophilicity

Key Observations:

Cyclopropane’s angle strain may also enhance reactivity or binding kinetics.

Amide vs. Aniline: The amide group in 4-Amino-3-cyclopropoxybenzamide provides hydrogen-bond donor/acceptor capabilities absent in 4-(3-phenylpropoxy)aniline. This difference could significantly affect interactions with biological targets like kinases or GPCRs.

This modification may alter blood-brain barrier penetration or metabolic stability compared to unmethylated benzamides.

Hypothetical Pharmacological Implications

While direct biological data for 4-Amino-3-cyclopropoxybenzamide is unavailable, comparisons with analogs suggest:

  • Metabolic Stability : The cyclopropoxy group’s rigidity may resist oxidative degradation compared to linear alkoxy chains, as seen in studies of cyclopropane-containing drugs like efavirenz.
  • Target Engagement : The combination of a rigid ether and amide group could optimize interactions with hydrophobic pockets and polar residues in enzyme active sites.

Q & A

Basic Research Questions

Q. What are the recommended storage and handling protocols for 4-Amino-3-cyclopropoxybenzamide to maintain stability?

  • Store in tightly closed containers under dry, well-ventilated conditions to prevent degradation. Avoid exposure to moisture, electrostatic charges, and ignition sources. Handling should include personal protective equipment (PPE) such as gloves and lab coats, with precautions against inhalation of vapors .

Q. What spectroscopic methods are suitable for characterizing 4-Amino-3-cyclopropoxybenzamide?

  • Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1^{1}H and 13^{13}C) is critical for structural confirmation, particularly for resolving cyclopropoxy and benzamide moieties. High-performance liquid chromatography (HPLC) can assess purity, while mass spectrometry (MS) verifies molecular weight. Overlapping signals in NMR spectra may require advanced techniques like 2D-COSY to resolve ambiguities .

Q. How can researchers ensure reproducibility in synthesizing 4-Amino-3-cyclopropoxybenzamide?

  • Standardize reaction conditions (temperature, solvent, catalyst) and monitor intermediates via thin-layer chromatography (TLC). Document stoichiometric ratios of cyclopropane derivatives and benzamide precursors. Purity of starting materials should be ≥95%, validated by certificates of analysis (CoA) from suppliers .

Advanced Research Questions

Q. What experimental strategies mitigate contradictions in reported biological activity data for 4-Amino-3-cyclopropoxybenzamide?

  • Discrepancies may arise from impurities or solvent effects. Implement orthogonal validation methods:

  • Purity Assessment: Use HPLC-MS to confirm compound integrity.
  • Dose-Response Curves: Test across multiple concentrations to identify non-linear effects.
  • Control Experiments: Compare results with structurally similar analogs (e.g., 4-Aminobenzamide derivatives) to isolate functional group contributions .

Q. How can computational modeling guide the design of 4-Amino-3-cyclopropoxybenzamide derivatives with enhanced enzyme inhibition?

  • Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes. Focus on optimizing cyclopropoxy steric effects and benzamide hydrogen-bonding interactions. Validate predictions with in vitro assays (e.g., IC50_{50} measurements) and correlate with quantum mechanical calculations (e.g., DFT) for electronic structure insights .

Q. What methodologies address the lack of ecological toxicity data for 4-Amino-3-cyclopropoxybenzamide?

  • Conduct tiered ecotoxicological studies:

  • Acute Toxicity: Use Daphnia magna or algae models (OECD Test 201/202).
  • Biodegradation: Apply OECD 301B guidelines to assess persistence.
  • Bioaccumulation: Measure log KowK_{ow} (octanol-water partition coefficient) to predict environmental mobility. Note that current SDSs lack ecological hazard data, necessitating independent testing .

Q. How do cyclopropoxy group dynamics influence the photostability of 4-Amino-3-cyclopropoxybenzamide?

  • Perform accelerated stability studies under UV/visible light (ICH Q1B guidelines). Monitor degradation products via LC-MS and compare with non-cyclopropoxy analogs. Cyclopropane’s ring strain may increase reactivity under light exposure, requiring stabilization via co-solvents (e.g., antioxidants) or protective packaging .

Methodological Considerations Table

Aspect Recommended Approach Key References
Synthesis Yield Optimize cyclopropane coupling via Pd-catalyzed reactions
Toxicity Screening Use in vitro assays (e.g., Ames test) before in vivo studies
Data Reproducibility Pre-register protocols (e.g., on Open Science Framework)

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